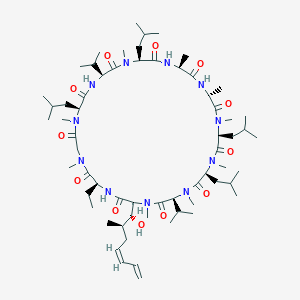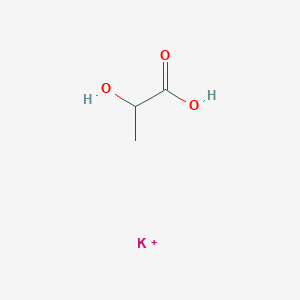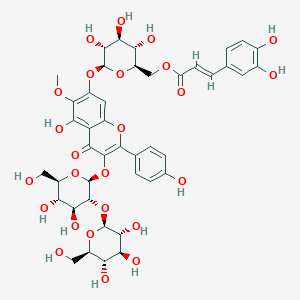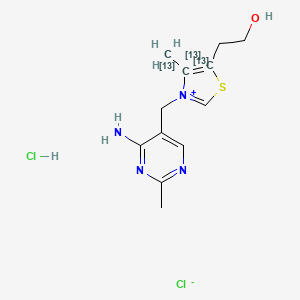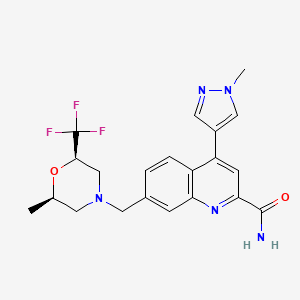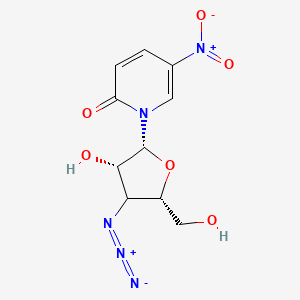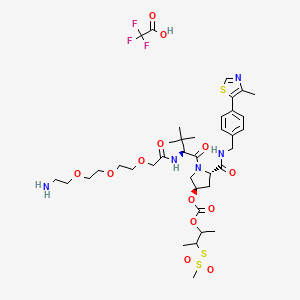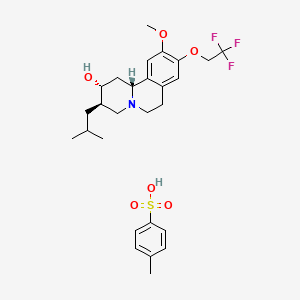
VMAT2-IN-2 (tosylate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
VMAT2-IN-2 (tosylate) is a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles for storage and subsequent release in neurons. Inhibitors of VMAT2, like VMAT2-IN-2 (tosylate), are of significant interest in the treatment of various neuropsychiatric disorders, including tardive dyskinesia and Huntington’s disease .
准备方法
The synthesis of VMAT2-IN-2 (tosylate) involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The synthetic route often includes the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
化学反应分析
VMAT2-IN-2 (tosylate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
VMAT2-IN-2 (tosylate) has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of neurotransmitter transport and the effects of VMAT2 inhibition.
Biology: It helps in understanding the role of monoamine neurotransmitters in various physiological and pathological processes.
Medicine: It is investigated for its potential therapeutic effects in treating neuropsychiatric disorders such as tardive dyskinesia and Huntington’s disease.
Industry: It is used in the development of new pharmaceuticals targeting VMAT2
作用机制
VMAT2-IN-2 (tosylate) exerts its effects by inhibiting the activity of VMAT2. This inhibition reduces the transport of monoamine neurotransmitters into synaptic vesicles, leading to decreased neurotransmitter release. The molecular targets of VMAT2-IN-2 (tosylate) include the binding sites on VMAT2, which are involved in the transport of neurotransmitters. The pathways affected by this inhibition include the dopaminergic, serotonergic, and noradrenergic pathways .
相似化合物的比较
VMAT2-IN-2 (tosylate) can be compared with other VMAT2 inhibitors such as tetrabenazine, deutetrabenazine, and valbenazine. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties, side effect profiles, and clinical applications. VMAT2-IN-2 (tosylate) is unique in its specific binding affinity and potency, making it a valuable tool for research and potential therapeutic use .
Similar Compounds
Tetrabenazine: Used in the treatment of chorea associated with Huntington’s disease.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Valbenazine: Used in the treatment of tardive dyskinesia.
属性
分子式 |
C27H36F3NO6S |
|---|---|
分子量 |
559.6 g/mol |
IUPAC 名称 |
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-9-(2,2,2-trifluoroethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C20H28F3NO3.C7H8O3S/c1-12(2)6-14-10-24-5-4-13-7-19(27-11-20(21,22)23)18(26-3)8-15(13)16(24)9-17(14)25;1-6-2-4-7(5-3-6)11(8,9)10/h7-8,12,14,16-17,25H,4-6,9-11H2,1-3H3;2-5H,1H3,(H,8,9,10)/t14-,16-,17-;/m1./s1 |
InChI 键 |
BQFWDLZTLRIAEL-XJEXWWMKSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OCC(F)(F)F |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


